4-(3-t-Butylsulfamoylphenyl)picolinic acid
Description
4-(3-t-Butylsulfamoylphenyl)picolinic acid is an organic compound with the molecular formula C16H18N2O4S It is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a t-butylsulfamoyl group attached to a phenyl ring, which is further connected to the picolinic acid moiety
Properties
IUPAC Name |
4-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-5-11(9-13)12-7-8-17-14(10-12)15(19)20/h4-10,18H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHGQKAUNJPTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-t-Butylsulfamoylphenyl)picolinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(3-t-Butylsulfamoylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the nitro or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group may yield sulfonic acids, while reduction of nitro groups may produce amines.
Scientific Research Applications
4-(3-t-Butylsulfamoylphenyl)picolinic acid has several scientific research applications:
Chemistry: In synthetic organic chemistry, the compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. It can be used to investigate the binding affinity and specificity of various biological targets.
Medicine: In medicinal chemistry, 4-(3-t-Butylsulfamoylphenyl)picolinic acid is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. This inhibition can occur through various mechanisms, including competitive, non-competitive, and allosteric inhibition.
In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
4-(3-t-Butylsulfamoylphenyl)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A simpler derivative of pyridine with a carboxylic acid group. It lacks the t-butylsulfamoyl and phenyl groups, making it less complex and potentially less versatile in its applications.
Nicotinic acid: Another pyridine carboxylic acid derivative, but with the carboxyl group at the 3-position
Isonicotinic acid: Similar to picolinic acid but with the carboxyl group at the 4-position. It is used in the synthesis of various pharmaceuticals.
The uniqueness of 4-(3-t-Butylsulfamoylphenyl)picolinic acid lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
